Palustrine
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Overview
Description
Palustrine is a piperidine alkaloid found in the equisetum palustre plant species, which grows in North America and Eurasia. It is often consumed by livestock through these plants and is harmful due to its low lethal dose (LD50) of only 50 milligrams per kilogram and its content in the plants of about 500 milligrams per kilogram of dry plant weight . This compound was first isolated in 1948, and its structure was confirmed by its first total synthesis in 1984 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palustrine involves several steps, starting with the isomerization of ethyl sorbate by deprotonation and subsequent reprotonation at -78 degrees Celsius to give the kinetic product . This is followed by the reduction of the ester to the alcohol using lithium aluminum hydride . The alcohol is then esterified with 2-azidoacetic acid via Steglich esterification to obtain the olefin azide product . The key step in the synthesis is the formation of aziridine from double bonds and azides, which can be achieved through nitrene formation via UV irradiation or 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its toxicity and limited commercial applications. the synthetic routes described above can be scaled up for industrial production with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Palustrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Palustrine has several scientific research applications, including:
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.
Medicine: Investigated for its potential pharmacological properties, although its toxicity limits its use.
Industry: Limited industrial applications due to its toxicity, but it can be used in research and development of new chemical processes.
Mechanism of Action
The mechanism of action of palustrine involves its interaction with molecular targets in biological systems. It is known to interfere with cellular processes, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular metabolism.
Comparison with Similar Compounds
Palustrine is unique among piperidine alkaloids due to its high toxicity and specific structure. Similar compounds include:
Coniine: Another piperidine alkaloid found in poison hemlock, known for its toxic effects.
Lobeline: A piperidine alkaloid found in Lobelia inflata, used in smoking cessation treatments.
Piperine: An alkaloid found in black pepper, known for its pungent taste and potential health benefits.
This compound stands out due to its specific toxic effects and limited applications compared to these similar compounds.
Properties
CAS No. |
22324-44-3 |
---|---|
Molecular Formula |
C17H31N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(13S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |
InChI |
InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1 |
InChI Key |
YBZUGUWOQLUNKD-TUOGLVOQSA-N |
SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Isomeric SMILES |
CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |
Canonical SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Synonyms |
palustrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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